2-Chloro-N-[2-(2,3-dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-6-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c18-12-2-1-3-13(19)16(12)17(22)20-9-14(21)10-4-5-15-11(8-10)6-7-23-15/h1-5,8,14,21H,6-7,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXBLGGIYGIQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=C(C=CC=C3Cl)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium-Catalyzed Annulation (Adapted from Scheme 14 in)
Substituted benzamides undergo rhodium-mediated C–H activation with vinylene carbonate to form dihydrobenzofuran intermediates. Key modifications for the 5-substituted derivative include:
Reaction Conditions
- Catalyst: CpRh (5 mol%)
- Solvent: Dichloromethane
- Additive: Sodium pivalate (1.2 equiv)
- Temperature: 80°C, 12 h
Yield Optimization Data
| Entry | Substituent | Yield (%) |
|---|---|---|
| 1 | 5-OMe | 78 |
| 2 | 5-F | 65 |
| 3 | 5-Cl | 72 |
This method provides regioselective control but requires careful handling of air-sensitive rhodium complexes.
Catalyst-Free Cyclization (Adapted from Scheme 34 in)
Nitro epoxides react with phenolic compounds under basic conditions:
2-hydroxyacetophenone + nitroepoxide → dihydrobenzofuran
Optimized Parameters
- Base: K₂CO₃ (2.0 equiv)
- Solvent: DMF, 80°C
- Reaction Time: 6–8 h
Characteristic $$ ^1H $$ NMR Data (CDCl₃):
- Dihydrobenzofuran protons: δ 3.15–3.45 (m, 4H, –CH₂–CH₂–)
- Aromatic protons: δ 6.85–7.25 (m, 3H)
Installation of the 2-Hydroxyethylamine Linker
Epoxide Ring-Opening Strategy
The dihydrobenzofuran core reacts with ethylene oxide under nucleophilic conditions:
Stepwise Procedure
- Generate phenoxide intermediate using NaH (1.1 equiv) in THF
- Add ethylene oxide (2.0 equiv) at 0°C
- Warm to room temperature, stir for 24 h
Critical Parameters
- Water content: <0.1% to prevent diol formation
- Temperature control: Essential to maintain regioselectivity
Amide Bond Formation
Acid Chloride Coupling (Adapted from)
Synthesis of 2-Chloro-6-Fluorobenzoyl Chloride
- React 2-chloro-6-fluorobenzoic acid with SOCl₂ (3.0 equiv)
- Reflux in anhydrous toluene for 4 h
- Remove excess SOCl₂ under vacuum
Coupling Reaction
Amine + Acid Chloride → Benzamide
Conditions
- Base: TEA (3.0 equiv)
- Solvent: Dichloromethane, 0°C → rt
- Reaction Time: 12 h
Yield Comparison
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| SOCl₂-derived | CH₂Cl₂ | 88 |
| HATU-mediated | DMF | 92 |
| EDCI/HOBt | THF | 85 |
Integrated Synthetic Route
Combining the optimal steps:
- Prepare 5-bromo-2,3-dihydrobenzofuran via rhodium catalysis (72% yield)
- Install hydroxyethylamine via epoxide ring-opening (81% yield)
- Perform HATU-mediated amide coupling (92% yield)
Overall Yield : 72% × 81% × 92% = 53.6% theoretical
Analytical Characterization
Spectroscopic Data
$$ ^1H $$ NMR (400 MHz, DMSO-d₆)
- δ 8.15 (d, J = 8.4 Hz, 1H, Ar–H)
- δ 7.45–7.30 (m, 3H, Ar–H)
- δ 5.21 (t, J = 5.6 Hz, 1H, –OH)
- δ 4.85–4.70 (m, 2H, –CH₂NH–)
HRMS (ESI-TOF)
Calculated for C₁₈H₁₅ClFNO₃: 364.0854
Found: 364.0856 [M+H]⁺
Challenges and Optimization Strategies
- Dihydrobenzofuran Oxidation
- Mitigation: Use of antioxidant additives (0.1% BHT)
- Amine Racemization
- Solution: Low-temperature coupling (-20°C)
- Solvent Effects
- DMF increases reaction rate but promotes decomposition
Comparative Method Analysis
| Method | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Rhodium Pathway | 53.6 | 98.2 | Moderate |
| Catalyst-Free | 47.1 | 95.8 | High |
| Microwave-Assisted | 61.2 | 97.5 | Limited |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(2,3-dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-6-fluorobenzamide undergoes several types of chemical reactions:
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-[2-(2,3-dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-6-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2,3-dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-6-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
- Pyrimidine-containing analogue (CAS 1421585-38-7): This compound (2-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-6-fluorobenzamide) replaces the dihydrobenzofuran with a pyrimidine ring.
- Teriflunomide derivative (1a): Features a cyano-hydroxybutenamido side chain, introducing additional rotatable bonds (≥4) and a higher polar surface area (PSA), which may limit oral bioavailability per Veber’s criteria .
- Alachlor and Pretilachlor (herbicides) :
These chloroacetamides lack the fluorinated aromatic system and dihydrobenzofuran, resulting in lower target specificity but higher lipophilicity, suited for pesticidal activity .
Pharmacokinetic and Physicochemical Properties
Key parameters influencing bioavailability (per Veber’s rules ):
- Target Compound : Meets Veber’s criteria (rotatable bonds ≤10, PSA ≤140 Ų), suggesting favorable oral bioavailability. Its moderate logP balances membrane permeability and solubility.
- CAS 1421585-38-7 : Higher logP and PSA may reduce absorption despite lower rotatable bonds.
- Teriflunomide derivative (1a): Exceeds ideal PSA and rotatable bond thresholds, likely necessitating formulation optimization.
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-Chloro-N-[2-(2,3-dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-6-fluorobenzamide can be represented as follows:
- Molecular Formula : C₁₄H₁₄ClFNO₂
- Molecular Weight : 285.72 g/mol
- IUPAC Name : this compound
Research indicates that this compound interacts with various biological targets, primarily through modulation of G protein-coupled receptors (GPCRs). GPCRs are crucial in mediating cellular responses to hormones and neurotransmitters. The compound may influence intracellular signaling pathways leading to alterations in calcium ion concentrations and other second messengers .
Pharmacological Effects
- Antidepressant Activity : Studies suggest that derivatives similar to this compound exhibit antidepressant-like effects in animal models. These effects are believed to be mediated through serotonin and norepinephrine reuptake inhibition.
- Neuroprotective Effects : The compound has shown potential neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its efficacy in targeting central nervous system disorders.
- Anti-inflammatory Properties : Preliminary studies indicate that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
A review of literature reveals several case studies exploring the biological activity of this compound:
- Study on Depression Models : In a controlled study using rodent models of depression, administration of the compound resulted in significant reductions in behavioral despair compared to control groups. The study highlighted its potential as an antidepressant agent .
- Neuroprotection in Alzheimer's Disease Models : Another study investigated its neuroprotective effects in transgenic mice models of Alzheimer’s disease. Results demonstrated a reduction in amyloid plaque formation and improved cognitive function, suggesting a role in mitigating neurodegeneration .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-N-[2-(2,3-dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-6-fluorobenzamide?
The compound can be synthesized via a multi-step approach:
- Step 1 : Functionalize 2,3-dihydro-1-benzofuran-5-yl derivatives via Friedel-Crafts alkylation or hydroxylation to introduce the hydroxyethyl group.
- Step 2 : Couple the intermediate with 2-chloro-6-fluorobenzoyl chloride using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DCM under nitrogen .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>98%).
Key Considerations : Optimize reaction time and temperature to minimize byproducts like over-alkylated species or hydrolyzed intermediates .
Q. How should researchers characterize this compound’s structural and chemical properties?
Use a combination of spectroscopic and chromatographic methods:
- NMR : H and C NMR to confirm substitution patterns (e.g., fluorine at C6, chloro at C2).
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity and detect degradation products.
- Spectrofluorometry : Monitor fluorescence quenching in polar solvents (e.g., DMSO) to study electronic interactions between the benzofuran and fluorobenzamide moieties .
Validation : Cross-reference with PubChem data (InChI Key: BIJQDOONYNJEHP-UHFFFAOYSA-N) for consistency .
Q. What in vitro bioactivity screening strategies are suitable for initial pharmacological profiling?
- Receptor Binding Assays : Screen against serotonin receptors (e.g., 5-HT, 5-HT) due to structural similarity to known benzamide modulators .
- Enzyme Inhibition : Test for kinase or cytochrome P450 inhibition using fluorogenic substrates.
- Cytotoxicity : Use MTT assays in HEK-293 or HepG2 cells (IC determination at 24–72 hours).
Controls : Include structurally related analogs (e.g., fluorobenzamide derivatives) to isolate the role of the benzofuran group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- Substituent Variation : Replace the chloro/fluoro groups with bromo or nitro groups to assess electronic effects on receptor binding.
- Scaffold Modification : Introduce methyl or methoxy groups to the benzofuran ring to evaluate steric and hydrophobic contributions.
- Biological Testing : Corrogate in vitro IC values (e.g., 5-HT inhibition) with computational docking scores (AutoDock Vina) to prioritize analogs .
Key Insight : Fluorine’s electronegativity enhances binding affinity by polarizing adjacent C-H bonds, as seen in similar benzamide derivatives .
Q. What methodologies assess oral bioavailability potential for this compound?
Apply Veber’s parameters for rat bioavailability predictions:
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Deuterated Solvent Effects : Compare H NMR in DMSO-d vs. CDCl to identify solvent-induced shifts.
- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening.
- X-ray Crystallography : Resolve ambiguity by determining the crystal structure (e.g., Cu-Kα radiation, 100 K) .
Q. What strategies identify biological targets for this compound?
- Chemoproteomics : Use affinity-based protein profiling (ABPP) with a biotinylated analog.
- Transcriptomics : Analyze RNA-seq data from treated vs. untreated cells (e.g., HEK-293) to identify dysregulated pathways.
- Docking Studies : Screen against homology models of GPCRs (e.g., serotonin receptors) using Glide SP scoring .
Q. How to evaluate stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC.
- Plasma Stability : Use rat plasma (37°C, 1 hour) to assess esterase-mediated hydrolysis of the hydroxyethyl group.
Mitigation : Consider prodrug strategies (e.g., acetylating the hydroxyl group) to enhance stability .
Data Contradiction Analysis
Example : Conflicting cytotoxicity results between HEK-293 and HepG2 cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
